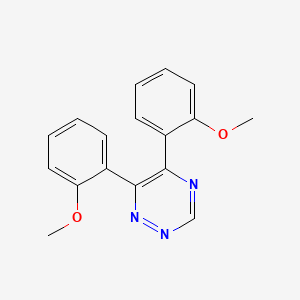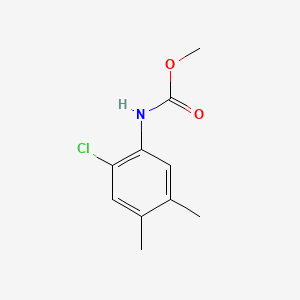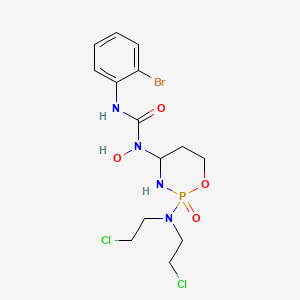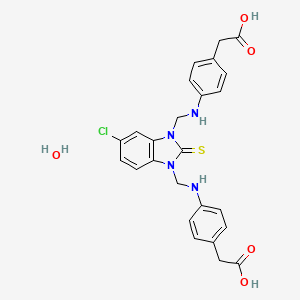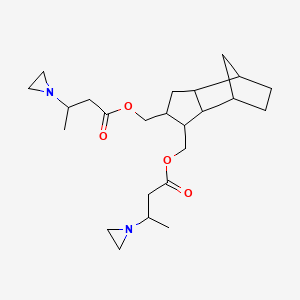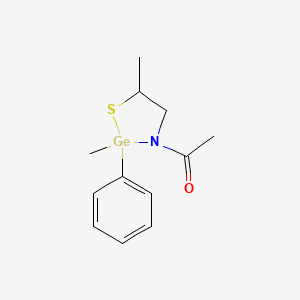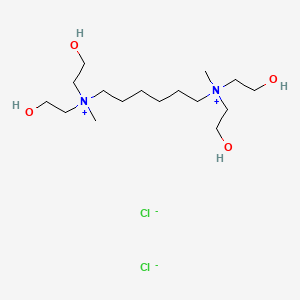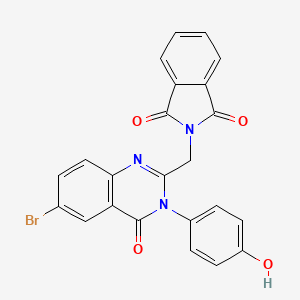
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide is a synthetic organic compound that belongs to the class of epoxy compounds These compounds are characterized by the presence of an epoxide group, which is a three-membered cyclic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide typically involves the following steps:
Epoxidation: The starting material, p-menth-2-ene, undergoes an epoxidation reaction to form the epoxide group. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Amidation: The epoxide intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product, this compound. This reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can yield various substituted amides.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide: is similar to other epoxy compounds such as epoxides and oxiranes.
Comparison: Compared to other epoxy compounds, this compound may have unique properties due to the presence of the pyrrolidineacetamide moiety, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
特性
CAS番号 |
94253-06-2 |
|---|---|
分子式 |
C16H28N2O2 |
分子量 |
280.41 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-14(19)11-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3,(H,17,19) |
InChIキー |
RASSWWSAQMWSMS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(O1)(C(C2)NC(=O)CN3CCCC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


